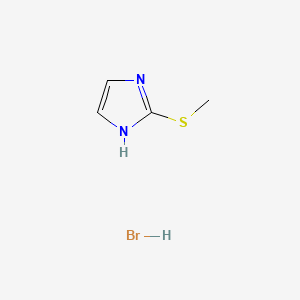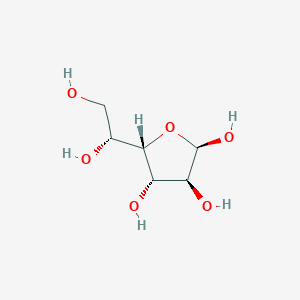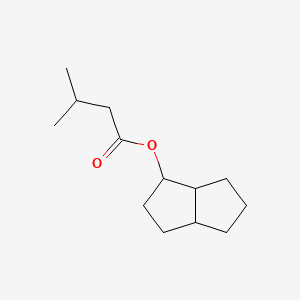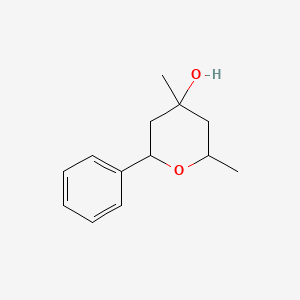
2-(Methylthio)-1H-imidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-1H-imidazolium bromide is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1H-imidazolium bromide typically involves the alkylation of imidazole with methylthiol in the presence of a brominating agent. One common method includes the reaction of imidazole with methylthiol in the presence of hydrobromic acid, which facilitates the formation of the bromide salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1H-imidazolium bromide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, potassium iodide, or sodium hydroxide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
2-(Methylthio)-1H-imidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1H-imidazolium bromide involves its interaction with various molecular targets. The imidazolium ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect cellular pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylthioimidazole: Lacks the bromide ion, making it less reactive in nucleophilic substitution reactions.
1-Methylimidazole: Contains a methyl group instead of a methylthio group, resulting in different chemical properties.
2-Methylthio-1H-benzimidazole: Contains a benzimidazole ring, which alters its biological activity and chemical reactivity.
Uniqueness
2-(Methylthio)-1H-imidazolium bromide is unique due to the presence of both the methylthio group and the bromide ion. This combination enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
84501-63-3 |
|---|---|
Molecular Formula |
C4H7BrN2S |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
IDUZEHNIYZGZBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















